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Compound Name: 1,2-Difluoropropane

Cat. No.: B3031682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal

and materials chemistry, offering a powerful tool to modulate physicochemical and biological

properties. The molecular formula C3H6F2 represents a fascinating case study in the nuanced

effects of isomeric substitution. This technical guide provides a comprehensive overview of the

four constitutional isomers of difluoropropane, detailing their physical properties, synthesis, and

spectroscopic characteristics to aid in their strategic application.

Constitutional Isomers of C3H6F2
There are four constitutional isomers of difluoropropane, each exhibiting distinct properties due

to the different placement of the two fluorine atoms on the three-carbon chain.

Isomer Name IUPAC Name Structure

1,1-Difluoropropane 1,1-difluoropropane CH3CH2CHF2

1,2-Difluoropropane 1,2-difluoropropane CH3CHFCH2F

1,3-Difluoropropane 1,3-difluoropropane FCH2CH2CH2F

2,2-Difluoropropane 2,2-difluoropropane CH3CF2CH3
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The positioning of the electronegative fluorine atoms significantly influences the polarity,

intermolecular forces, and, consequently, the physical properties of the C3H6F2 isomers. The

following table summarizes key quantitative data for each isomer.

Property
1,1-
Difluoropropa
ne

1,2-
Difluoropropa
ne

1,3-
Difluoropropa
ne

2,2-
Difluoropropa
ne

CAS Number 430-61-5 62126-90-3 462-39-5 420-45-1

Molecular Weight

( g/mol )
80.08 80.08 80.08 80.08

Boiling Point (°C) 8[1] 27.3 40-42[2][3] -1[4][5]

Melting Point

(°C)

-104.8 (estimate)

[6]
N/A

-135.2[7] or

-104.8 (estimate)

[2][3]

-104.8[4]

Density (g/cm³) 0.896 N/A 1.005[2][3] 0.92[4]

Refractive Index 1.29[8] N/A 1.321[2][3] 1.288[5]

Synthesis of Difluoropropane Isomers
The synthesis of difluoropropane isomers can be achieved through various fluorination

strategies, often starting from corresponding diols or dihalopropanes.

General Synthetic Approaches
Halogen Exchange (Swarts Reaction): This is a common method for preparing alkyl

fluorides, involving the treatment of an alkyl chloride or bromide with a metal fluoride, such

as antimony trifluoride (SbF₃), often with a catalyst. This is a particularly effective route for

geminal difluorides like 2,2-difluoropropane from 2,2-dichloropropane.

Deoxofluorination: Aldehydes and ketones can be converted to geminal difluorides using

reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For example,

propanal can be a precursor to 1,1-difluoropropane.
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Fluorination of Alcohols: Alcohols can be converted to alkyl fluorides using various reagents.

For vicinal and isolated difluorides, starting from the corresponding diols is a viable strategy.

Electrophilic Fluorination of Alkenes: Reagents like Selectfluor® can be used to add fluorine

across a double bond, providing a route to vicinal difluorides from alkenes like propene.[9]

[10]

Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoropropane via Swarts Reaction

This protocol describes the synthesis of 2,2-difluoropropane from 2,2-dichloropropane.

Materials: 2,2-dichloropropane, antimony trifluoride (SbF₃), and a catalytic amount of

antimony pentachloride (SbCl₅).

Procedure:

In a reaction flask equipped with a reflux condenser and a distillation setup, combine

antimony trifluoride and a catalytic amount of antimony pentachloride.

Slowly add 2,2-dichloropropane to the flask.

Gently heat the mixture to initiate the halogen exchange reaction.

The low-boiling 2,2-difluoropropane will distill as it is formed.

The collected product can be further purified by washing with a dilute acid solution,

followed by water, drying, and redistillation.

Protocol 2: Synthesis of 1,3-Difluoropropane from 1,3-Propanediol

This protocol provides a general method for the synthesis of 1,3-difluoropropane.[11]

Materials: 1,3-propanediol and a suitable fluorinating agent such as hydrofluoric acid with a

catalyst (e.g., sulfuric acid).

Procedure:
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Mix 1,3-propanediol with a catalyst like sulfuric acid and heat to form an intermediate

ester.

React the ester with hydrofluoric acid under controlled conditions to yield 1,3-

difluoropropane.[11]

The product is then purified, typically by distillation.

Spectroscopic Characterization
Spectroscopic methods are essential for the unambiguous identification and differentiation of

the C3H6F2 isomers.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a

powerful tool for elucidating the structure of fluorinated compounds.

¹H NMR: The chemical shifts and coupling patterns in the proton NMR spectrum are highly

informative. For example, the ¹H NMR spectrum of 2,2-difluoropropane is a simple triplet due to

the coupling of the six equivalent protons to the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical

environment of the fluorine atoms. The large chemical shift range of ¹⁹F NMR minimizes signal

overlap.

¹³C NMR: Carbon NMR, often with proton decoupling, reveals the number of unique carbon

environments. The presence of fluorine atoms causes splitting of the carbon signals due to C-F

coupling, which can be observed in proton-coupled ¹³C spectra or by using specific NMR

techniques.

Table of Representative NMR Data
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Isomer Nucleus
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

2,2-

Difluoropropane
¹H 1.61 Triplet JHF = 17.76

¹⁹F
-85.04 (vs.

CFCl₃)
Septet JFH = 17.76

Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. Electron Ionization (EI) is a common technique that leads to

characteristic fragmentation.

Fragmentation of 2,2-Difluoropropane: The mass spectrum of 2,2-difluoropropane shows a

molecular ion peak at m/z 80.[12] Key fragments include:[12][13]

m/z 65: [M - CH₃]⁺ (base peak)

m/z 64: [M - F]⁺ or [M - H - CH₃]⁺

m/z 45: [CH₂F]⁺

Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule,

corresponding to its functional groups. The C-F bond stretching vibrations in difluoropropanes

typically appear in the region of 1000-1200 cm⁻¹. FTIR spectra for 1,1-difluoropropane and 1,3-

difluoropropane are available in spectral databases.[6][7][14]

Experimental and Logical Workflows
Isomer Identification Workflow
A systematic approach is crucial for the unambiguous identification of a specific C3H6F2

isomer. The following workflow outlines a logical sequence of analyses.
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Caption: A logical workflow for the identification and characterization of C3H6F2 isomers.
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General Synthesis Workflow
The synthesis of a target difluoropropane isomer typically follows a standardized workflow from

precursor selection to final purification.

Select Precursor
(e.g., Dihalopropane, Diol)

Fluorination Reaction
(e.g., Swarts, Deoxofluorination)

Aqueous Workup
(Neutralization & Extraction)

Purification
(Distillation)

Characterization
(NMR, GC-MS)

Click to download full resolution via product page

Caption: A general experimental workflow for the synthesis of difluoropropane isomers.

Conclusion
The four constitutional isomers of C3H6F2 provide a clear illustration of how the positional

variation of substituents profoundly impacts molecular properties. A thorough understanding of

their distinct physicochemical characteristics, synthetic routes, and spectroscopic signatures is

essential for their effective utilization in drug discovery and materials science. This guide

serves as a foundational resource for researchers, enabling the informed selection and

application of these valuable fluorinated building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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